molecular formula C11H9NO3 B091636 3-Methyl-5-phenylisoxazole-4-carboxylic acid CAS No. 17153-21-8

3-Methyl-5-phenylisoxazole-4-carboxylic acid

Cat. No.: B091636
CAS No.: 17153-21-8
M. Wt: 203.19 g/mol
InChI Key: GLNQCTGGLIXRRJ-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound with significant importance in medicinal chemistry It is characterized by a five-membered isoxazole ring, which includes both nitrogen and oxygen atoms, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoyl chloride oxime with ethyl acetoacetate, followed by cyclization and hydrolysis. The reaction conditions often require maintaining a low temperature (around 0°C) and adjusting the pH to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is often preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the isoxazole ring, such as substituted isoxazoles, alcohols, and oxides .

Scientific Research Applications

3-Methyl-5-phenylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antibiotic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-phenylisoxazole-4-carboxylic acid is unique due to its specific arrangement of the methyl and phenyl groups on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(15-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNQCTGGLIXRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380146
Record name 3-methyl-5-phenylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17153-21-8
Record name 3-Methyl-5-phenylisoxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17153-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-5-phenylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-phenylisoxazole-4-carboxylic acid
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Synthesis routes and methods

Procedure details

The ethyl 3-methyl-5-phenyl-4-isoxazole carboxylate (1.45 g) obtained in the above reaction was dissolved in ethanol (45 ml) and distilled water (15 ml), potassium hydroxide (1.3 g) was added thereto at room temperature, and the mixture was stirred under heat reflux for 1 hour. After the completion of the reaction, the mixture was concentrated to remove ethanol, distilled water was added thereto, and the mixture was acidified (pH=4) using 1%-aqueous hydrochloric acid. Extraction by liquid separation using dichloromethane and washing with a saturated saline solution were then performed. The product was dried over sodium sulfate followed by concentration and the residue was purified by silica gel column chromatography using a chloroform-methanol elution system. Thus, 3-methyl-5-phenyl-4-isoxazole carboxylic acid (215 mg, yield 16.9%), a starting compound for the Curtius reaction described in Example 1, was obtained.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two

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